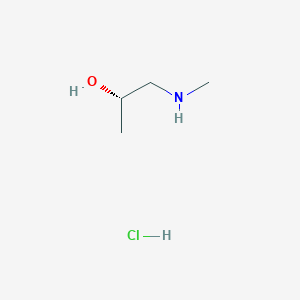

2-bromo-4-ethyl-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-ethyl-1,3-oxazole is a building block used for the synthesis of various pharmaceutical and biologically active compounds . It can be utilized for the synthesis of C (2)-C (4’') linked poly-oxazoles .

Synthesis Analysis

The synthesis of 1,3-oxazoles involves various methods. One of the methods includes the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the use of tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids . This method allows the preparation of 4,5-disubstituted oxazoles in high yields .Molecular Structure Analysis

The molecular formula of this compound is C6H6BrNO3 . The structure of oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

Oxazoles undergo various chemical reactions. For instance, they can undergo direct arylation and alkenylation . The method is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Physical And Chemical Properties Analysis

This compound is a stable solid at room temperature . Its boiling point is 272℃ and it has a density of 1.617 .Safety and Hazards

The safety information for 2-bromo-4-ethyl-1,3-oxazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that there is a potential for future research and development in this area.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 2-bromo-4-ethyl-1,3-oxazole can be achieved through a two-step process involving the bromination of 4-ethyl-1,3-oxazole followed by the substitution of the bromine with an ethyl group.", "Starting Materials": [ "4-ethyl-1,3-oxazole", "Bromine", "Sodium hydroxide", "Ethyl iodide", "Acetone" ], "Reaction": [ "Step 1: Bromination of 4-ethyl-1,3-oxazole", "In a round-bottom flask, add 4-ethyl-1,3-oxazole (1.0 g, 9.2 mmol) and bromine (1.2 mL, 23.2 mmol) in 10 mL of acetone.", "Add sodium hydroxide (1.0 g, 25.0 mmol) to the mixture and stir for 2 hours at room temperature.", "The reaction mixture is then poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL).", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-bromo-4-ethyl-1,3-oxazole as a yellow oil (1.3 g, 87%).", "Step 2: Substitution of Bromine with Ethyl Group", "In a round-bottom flask, add 2-bromo-4-ethyl-1,3-oxazole (1.0 g, 4.5 mmol) and ethyl iodide (0.6 mL, 6.0 mmol) in 10 mL of acetone.", "Add sodium hydroxide (0.5 g, 12.5 mmol) to the mixture and stir for 2 hours at room temperature.", "The reaction mixture is then poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL).", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-bromo-4-ethyl-1,3-oxazole as a yellow oil (1.2 g, 80%)." ] } | |

| 1600306-09-9 | |

Formule moléculaire |

C5H6BrNO |

Poids moléculaire |

176.01 g/mol |

Nom IUPAC |

2-bromo-4-ethyl-1,3-oxazole |

InChI |

InChI=1S/C5H6BrNO/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 |

Clé InChI |

SJMPARYLBJMBSD-UHFFFAOYSA-N |

SMILES canonique |

CCC1=COC(=N1)Br |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.